molecular formula C17H18F3NO4S B2762478 4-methoxy-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide CAS No. 1351605-24-7

4-methoxy-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

Cat. No.: B2762478
CAS No.: 1351605-24-7
M. Wt: 389.39
InChI Key: OVYMSKAFZFYCPJ-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the methoxy, methyl, trifluoromethyl, and sulfonamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and trifluoromethyl-substituted compounds, such as:

Uniqueness

4-methoxy-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S/c1-12-10-14(25-2)8-9-15(12)26(23,24)21-11-16(22,17(18,19)20)13-6-4-3-5-7-13/h3-10,21-22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYMSKAFZFYCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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